molecular formula C12H11NO B12810538 4-(3-Methoxyphenyl)pyridine CAS No. 4373-68-6

4-(3-Methoxyphenyl)pyridine

Cat. No.: B12810538
CAS No.: 4373-68-6
M. Wt: 185.22 g/mol
InChI Key: IKGBCBAFGULULS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: 4-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

4373-68-6

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H11NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-9H,1H3

InChI Key

IKGBCBAFGULULS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC=C2

Origin of Product

United States

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